Z-Ala-Glu Z-Ala-Glu
Brand Name: Vulcanchem
CAS No.: 102601-36-5
VCID: VC20742254
InChI: InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
SMILES: CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C16H20N2O7
Molecular Weight: 352.34 g/mol

Z-Ala-Glu

CAS No.: 102601-36-5

Cat. No.: VC20742254

Molecular Formula: C16H20N2O7

Molecular Weight: 352.34 g/mol

* For research use only. Not for human or veterinary use.

Z-Ala-Glu - 102601-36-5

CAS No. 102601-36-5
Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
Standard InChI Key JMDKBDALNFZTOV-JQWIXIFHSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1

Chemical Structure and Properties

Z-Ala-Glu, formally known as Z-Alanine-Glutamic acid hydroxide (Z-Ala-Glu-OH), is a dipeptide with a molecular formula of C₁₆H₂₀N₂O₇ and a molecular weight of 352.34 daltons . The compound consists of two amino acid residues: alanine (Ala) and glutamic acid (Glu), connected via a peptide bond. The N-terminus of the dipeptide is protected with a benzyloxycarbonyl (Z) group, which prevents unwanted reactions during synthesis and experimental procedures.

Physical and Chemical Characteristics

Z-Ala-Glu-OH possesses several important physical and chemical properties that make it valuable for research applications. The compound is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various experimental setups . For storage stability, it is recommended to keep the compound at -20°C, with specific considerations for solution preparation to avoid degradation through repeated freezing and thawing cycles .

Structure-Based Properties

The structural elements of Z-Ala-Glu contribute to its specific chemical properties. The alanine residue (molecular weight of 71.0779 Da for the residue) contributes a simple methyl side chain, while the glutamic acid residue (molecular weight of 129.114 Da for the residue) adds a carboxylic acid-containing side chain that contributes to the compound's acidic properties . The Z-protecting group adds hydrophobicity to the molecule while protecting the N-terminal amine group.

Storage ConditionRecommended Usage Period
-80°CWithin 6 months
-20°CWithin 1 month

For preparing stock solutions, it is advisable to select appropriate solvents according to the compound's solubility properties. The following table provides guidelines for preparing solutions of different concentrations :

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.8382 mL14.1908 mL28.3817 mL
5 mM0.5676 mL2.8382 mL5.6763 mL
10 mM0.2838 mL1.4191 mL2.8382 mL

Biological Functions and Interactions

Z-Ala-Glu demonstrates diverse interactions with biological systems, particularly with enzymatic pathways and protein structures. These interactions make it valuable for studying biochemical processes and for use as a substrate in various experimental setups.

Enzymatic Interactions

Z-Ala-Glu serves as a substrate for certain enzymes, most notably serine carboxypeptidases. In one significant study, a novel serine carboxypeptidase from Aspergillus oryzae was found to have specific activity of 21 U/mg for Z-Ala-Glu at pH 4.5 and 25°C . This enzyme-substrate interaction provides valuable insights into proteolytic mechanisms and has applications in both research and biotechnological processes.

Temperature Effects on Stability and Reactivity

Temperature significantly affects both the stability of Z-Ala-Glu and its reactivity in enzymatic reactions. Based on comparable Z-protected dipeptides, optimal activity in enzymatic reactions is typically observed at temperatures around 58-60°C, with activity decreasing at higher temperatures due to thermal instability of the enzymes involved .

Applications in Peptide Synthesis

Z-Ala-Glu has significant applications in peptide synthesis, serving as an important building block for creating more complex peptides with specific biological functions.

Role in Enzymatic Peptide Synthesis

The compound plays a valuable role in enzymatic peptide synthesis approaches. It can serve as a substrate for condensation reactions catalyzed by specific enzymes. Similar protected dipeptides have been used in synthesis reactions with yields exceeding 70% in many cases . For example, Z-Ala-Glu-Val-NH₂ was synthesized with an 80% yield from Z-Ala-Glu-OH and H-Val-NH₂, demonstrating the effectiveness of Z-Ala-Glu-OH as a precursor in peptide elongation reactions .

Applications in Specialized Peptide Creation

Z-Ala-Glu serves as a valuable precursor for creating specialized peptides with specific research applications. The protected nature of the dipeptide allows for controlled reaction conditions, ensuring that synthetic procedures proceed with high selectivity. This controlled reactivity is particularly important when synthesizing peptides for structure-function studies or when developing peptide-based bioactive compounds.

Synthesis Yields and Optimization

When used in peptide synthesis, Z-Ala-Glu can achieve high yields under optimized conditions. For condensation reactions involving similar protected peptides, yields typically range from 65-95% when appropriate solvents and reaction conditions are employed . These high yields make Z-Ala-Glu an efficient building block for peptide synthesis applications.

Research Applications and Experimental Utility

Z-Ala-Glu has diverse applications in research settings, particularly in studies investigating protein structure, function, and interactions.

Model Peptide for Structural Studies

As a well-defined dipeptide, Z-Ala-Glu serves as a valuable model for investigating fundamental aspects of protein structure and peptide-protein interactions. The compound provides a simplified system for studying how amino acid sequence affects structural properties and molecular interactions. This makes it useful for basic research in protein chemistry and structural biology.

Enzyme Mechanism Investigations

Related Compounds and Structural Analogues

Z-Ala-Glu belongs to a family of protected peptides with various research applications. Understanding its relationship to structural analogues provides context for its specific properties and applications.

Comparison with Z-Ala-Gly

Z-Ala-Gly, another protected dipeptide, differs from Z-Ala-Glu in that it contains glycine instead of glutamic acid. This structural difference results in distinct physical, chemical, and biological properties. While Z-Ala-Gly lacks the acidic side chain present in Z-Ala-Glu, both compounds serve as valuable research tools in peptide chemistry and biochemistry . The comparison between these compounds can provide insights into how side chain properties affect peptide behavior and interactions.

Extended Peptide Derivatives

Z-Ala-Glu serves as a building block for creating extended peptides with additional amino acid residues. For example, Z-Ala-Glu-Val-NH₂ represents an extended derivative with an additional valine residue and C-terminal amidation . These extended peptides offer opportunities for studying how peptide length and composition affect structural properties and biological activities.

Differential Biological Activities

Different Z-protected peptides show varying biological activities depending on their amino acid composition. While specific comparative data for Z-Ala-Glu is limited in the provided search results, research on related peptides suggests that amino acid composition significantly affects properties such as enzyme substrate specificity, receptor binding, and biological activity profiles.

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